Tyrosine, n-acetyl-l-, ethyl ester hydrate
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Overview
Description
Tyrosine, n-acetyl-l-, ethyl ester hydrate is a derivative of the amino acid tyrosine. It is characterized by the presence of an acetyl group attached to the nitrogen atom and an ethyl ester group attached to the carboxyl group of tyrosine. This compound is often used in biochemical research and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tyrosine, n-acetyl-l-, ethyl ester hydrate typically involves the acetylation of l-tyrosine followed by esterification. The process begins with the protection of the amino group of l-tyrosine using an acetyl group. This is achieved by reacting l-tyrosine with acetic anhydride in the presence of a base such as pyridine. The resulting n-acetyl-l-tyrosine is then subjected to esterification using ethanol and a catalyst like sulfuric acid to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Tyrosine, n-acetyl-l-, ethyl ester hydrate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Tyrosine, n-acetyl-l-, ethyl ester hydrate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in transesterification reactions and crosslinking studies.
Biology: Employed in the detection, differentiation, and characterization of various proteases and esterases.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of flavor enhancers and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of tyrosine, n-acetyl-l-, ethyl ester hydrate involves its interaction with specific enzymes and receptors in the body. The compound is deacetylated to form l-tyrosine, which then participates in various biochemical pathways. l-Tyrosine is a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine, and plays a crucial role in protein synthesis and signal transduction .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tyrosine: Similar structure but lacks the ethyl ester group.
L-Tyrosine Ethyl Ester: Similar structure but lacks the acetyl group.
N-Benzoyl-L-tyrosine Ethyl Ester: Contains a benzoyl group instead of an acetyl group.
Uniqueness
Tyrosine, n-acetyl-l-, ethyl ester hydrate is unique due to the presence of both an acetyl group and an ethyl ester group. This dual modification enhances its solubility and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.H2O/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10;/h4-7,12,16H,3,8H2,1-2H3,(H,14,15);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAVLHZJMWEYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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